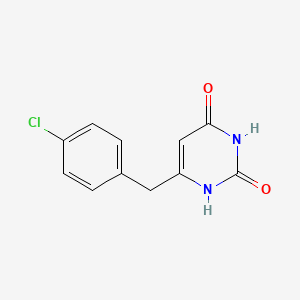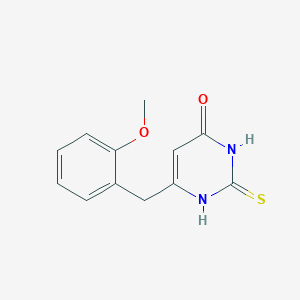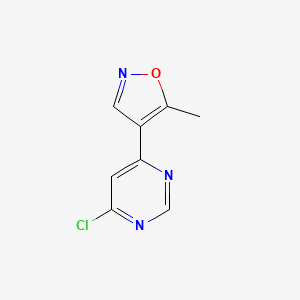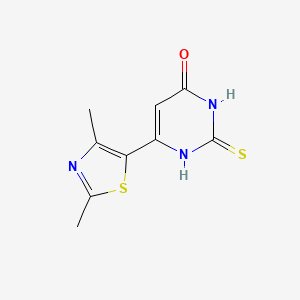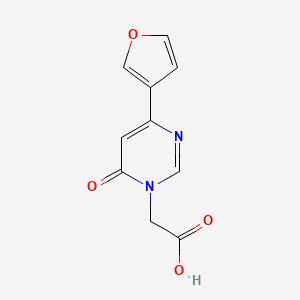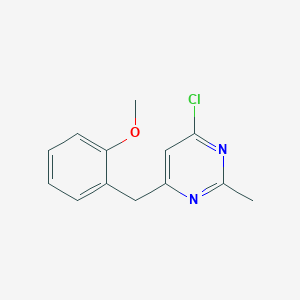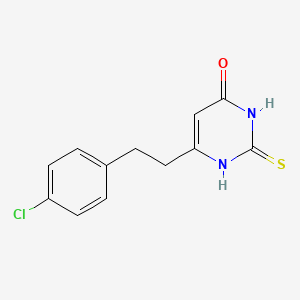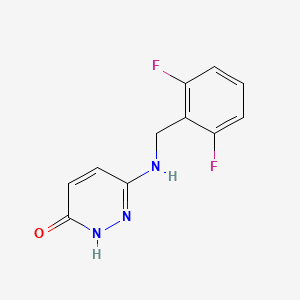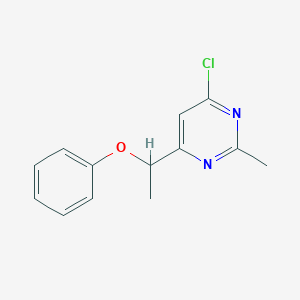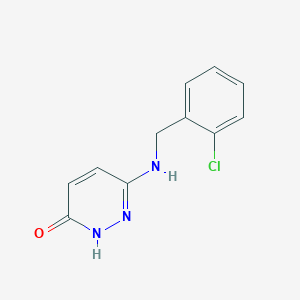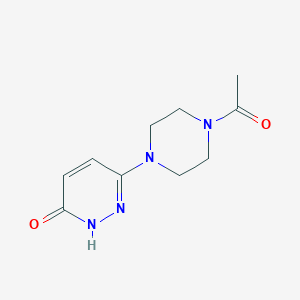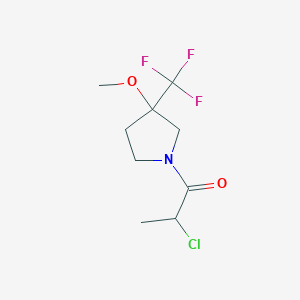
1-(3-甲氧基-3-(三氟甲基)吡咯烷-1-基)-2-氯丙-1-酮
描述
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a methoxy and trifluoromethyl group, along with a chloropropanone moiety
科学研究应用
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many bioactive molecules . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that “2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one” could potentially interact with a variety of biological targets.
Mode of Action
While the specific interactions of this compound with its targets are unknown, pyrrolidine derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Many pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME properties of this compound are unknown. The presence of a pyrrolidine ring could potentially enhance its bioavailability, as pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
The molecular and cellular effects of this compound’s action are unknown. Given the wide range of biological activities exhibited by pyrrolidine derivatives , it’s possible that it could have diverse effects at the molecular and cellular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methoxy and Trifluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions using methoxy and trifluoromethyl reagents.
Attachment of the Chloropropanone Moiety: The final step involves the reaction of the substituted pyrrolidine with a chloropropanone derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the chloropropanone moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium fluoride, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidine derivatives, while oxidation and reduction can lead to different functionalized compounds.
相似化合物的比较
Similar Compounds
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)pentan-1-one: Similar structure but with a pentanone moiety instead of propanone.
Uniqueness
The uniqueness of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxy group influences its electronic characteristics, making it a valuable compound for various applications.
属性
IUPAC Name |
2-chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-6(10)7(15)14-4-3-8(5-14,16-2)9(11,12)13/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRLLQUBSOEQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(C(F)(F)F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


